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Unraveling Bromodomain Inhibition: A Technical Guide to SGC Chemical Probes

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Compound of Interest				
Compound Name:	Sgc-brdviii-NC			
Cat. No.:	B15571376	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical readers of the histone code, playing a pivotal role in gene transcription and cellular function. Their dysregulation is implicated in a host of diseases, most notably cancer, making them attractive therapeutic targets. The Structural Genomics Consortium (SGC) has been at the forefront of developing potent and selective chemical probes to interrogate the function of these fascinating proteins. This technical guide provides an in-depth overview of key SGC bromodomain inhibitors, their corresponding negative controls, and the experimental framework for their application in research and drug discovery.

While the specific compound "Sgc-brdviii-NC" appears to be a misnomer or an internal designation, this guide will focus on well-characterized and widely used SGC bromodomain probes that are likely to be of interest to researchers in this field. We will delve into the technical specifications, supplier information, experimental protocols, and the signaling pathways modulated by three prominent examples: SGC-CBP30, a selective inhibitor of CREBBP/p300; BI-9564, a potent inhibitor of BRD9 and BRD7; and (+)-JQ1, a pan-BET family inhibitor.

Supplier and Catalog Information

A reliable supply of high-purity chemical probes is paramount for reproducible research. The following tables summarize the catalog information for the selected SGC bromodomain inhibitors and their corresponding negative controls from various reputable suppliers.



Table 1: SGC-CBP30 and Negative Control (SGC-CBP30N)

Supplier	Product Name	Catalog Number	Purity	Formulation
R&D Systems	SGC-CBP30	4889	≥98%	Lyophilized solid
STEMCELL Technologies	SGC-CBP30	100-1657	≥98%	Crystalline solid
MedChemExpres s	SGC-CBP30	HY-100353	>98%	Crystalline solid
Cayman Chemical	SGC-CBP30	17535	≥98%	Crystalline solid
APExBIO	SGC-CBP30	A8851	>98%	Crystalline solid
Clinivex	SGC-CBP30	RCLS147642	Not Specified	Not Specified
SGC	SGC-CBP30N (Negative Control)	BDOIA513	Not Specified	Not Specified

Table 2: BI-9564 and Negative Control (BI-6354)



Supplier	Product Name	Catalog Number	Purity	Formulation
R&D Systems	BI 9564	5590	≥98%	Lyophilized solid
Tocris Bioscience	BI 9564	5590	≥98%	Lyophilized solid
MedChemExpres s	BI-9564	HY-100352	98.73%	Crystalline solid
APExBIO	BI-9564	B6184	>99%	Solid powder
Chemgood	BI-9564	C-1522	>99%	Solid powder
Sapphire Bioscience	BI-9564, BRD9 Bromodomain Inhibitor	BS-60323C	Not Specified	Powder
opnMe.com (Boehringer Ingelheim)	BI-6354 (Negative Control)	Not Applicable	Not Specified	Not Specified

Table 3: (+)-JQ1 and Negative Control ((-)-JQ1)



Supplier	Product Name	Catalog Number	Purity	Formulation
R&D Systems	(+)-JQ1	4499	≥98%	Lyophilized solid
Tocris Bioscience	(+)-JQ1	4499	≥98%	Lyophilized solid
BPS Bioscience	(+)-JQ1	27400	≥95%	Crystalline solid
Cayman Chemical	(+)-JQ1	11187	≥98%	Crystalline solid
MedChemExpres s	(+)-JQ-1	HY-13030	99.89%	Crystalline solid
AdooQ Bioscience	(+)-JQ1	A12729	>98%	Lyophilized solid
R&D Systems	(-)-JQ1 (Negative Control)	4894	≥98%	Lyophilized solid
Tocris Bioscience	(-)-JQ1	4894	≥98%	Lyophilized solid
BPS Bioscience	(-)-JQ1	27335	Not Specified	Crystalline solid

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data for each inhibitor, facilitating easy comparison of their biochemical and cellular activities.

Table 4: In Vitro and Cellular Activity of SGC Bromodomain Inhibitors



Inhibitor	Target(s)	Kd (nM)	IC50 (nM)	Cellular Activity
SGC-CBP30	CREBBP, EP300	21 (CBP), 32 (p300)[1][2]	21-69 (CBP), 38 (p300)[2]	Accelerates FRAP recovery at 1 μM[1]; Inhibits doxorubicininduced p53 activity in RKO cells (IC50 = 1.5 μΜ)[3]; Reduces MYC expression in AMO1 cells (EC50 = 2.7 μΜ)
BI-9564	BRD9, BRD7	14 (BRD9), 239 (BRD7)	75 (BRD9), 3400 (BRD7)	Antiproliferative effect in EOL-1 cells (EC50 = 800 nM); Disrupts BRD9 and BRD7 chromatin binding in FRAP assays at 0.1 µM and 1 µM, respectively
(+)-JQ1	BRD2, BRD3, BRD4, BRDT	50 (BRD4 BD1), 90 (BRD4 BD2)	77 (BRD4 BD1), 33 (BRD4 BD2)	Induces G1 arrest and apoptosis in MM.1S cells at 500 nM; Suppresses MYC expression in various cancer cell lines



Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for common assays used to characterize the activity of these bromodomain inhibitors.

Cell Viability Assay (Resazurin-based) for SGC-CBP30

This protocol is adapted from studies investigating the growth-inhibitory effects of SGC-CBP30 on cancer cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a 2X serial dilution of SGC-CBP30 and its negative control, SGC-CBP30N, in complete growth medium. Remove the existing medium from the cells and add 100 μL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
- Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 μL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for BI-9564 Target Engagement

This protocol can be used to assess the downstream effects of BI-9564 on protein expression levels.

 Cell Treatment and Lysis: Plate cells and treat with various concentrations of BI-9564 or its negative control, BI-6354, for the desired duration (e.g., 24-48 hours). Harvest the cells and



lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream target of the SWI/SNF complex or a protein of interest overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay for (+)-JQ1

This protocol is designed to investigate the effect of (+)-JQ1 on the recruitment of BET proteins to specific gene promoters, such as the MYC promoter.

- Cell Treatment and Cross-linking: Treat cells with (+)-JQ1 or its inactive enantiomer, (-)-JQ1, for a specified time (e.g., 4-6 hours). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against a BET protein (e.g., BRD4) or a control IgG.
- Immune Complex Capture and Washes: Add protein A/G beads to capture the antibodyprotein-DNA complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE



buffers to remove non-specific binding.

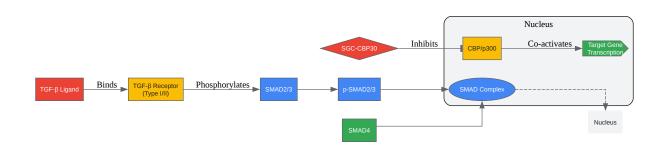
- Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- DNA Purification and Analysis: Purify the DNA using a spin column or phenol-chloroform extraction. Analyze the enrichment of specific DNA sequences (e.g., MYC promoter) by quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

SGC-CBP30: Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF- β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. The coactivators CBP and p300 are essential for the transcriptional activity of SMAD proteins. SGC-CBP30, by inhibiting the bromodomains of CBP/p300, can disrupt the transcription of TGF- β target genes.



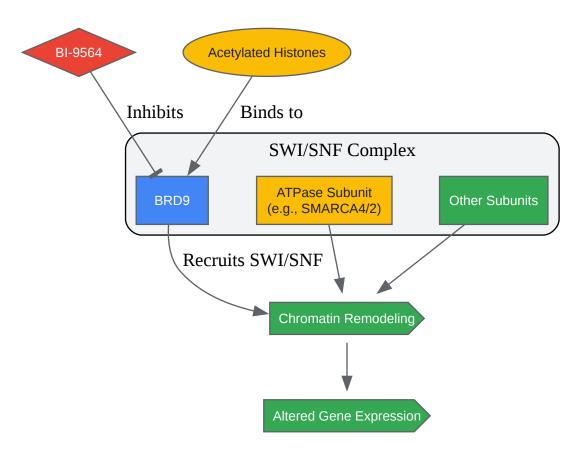
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Caption: SGC-CBP30 inhibits TGF-\$\beta\$ signaling by blocking CBP/p300.

BI-9564: Targeting the SWI/SNF Chromatin Remodeling Complex

BRD9 is a subunit of the SWI/SNF (BAF) chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to modulate chromatin structure and gene expression. Inhibition of the BRD9 bromodomain by BI-9564 can interfere with the targeting and function of the SWI/SNF complex.



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Caption: BI-9564 disrupts SWI/SNF complex function.

(+)-JQ1: Downregulation of MYC Transcription

The BET inhibitor (+)-JQ1 displaces BRD4 from acetylated histones at super-enhancers and promoters of key oncogenes, most notably MYC. This leads to a rapid downregulation of MYC transcription and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.





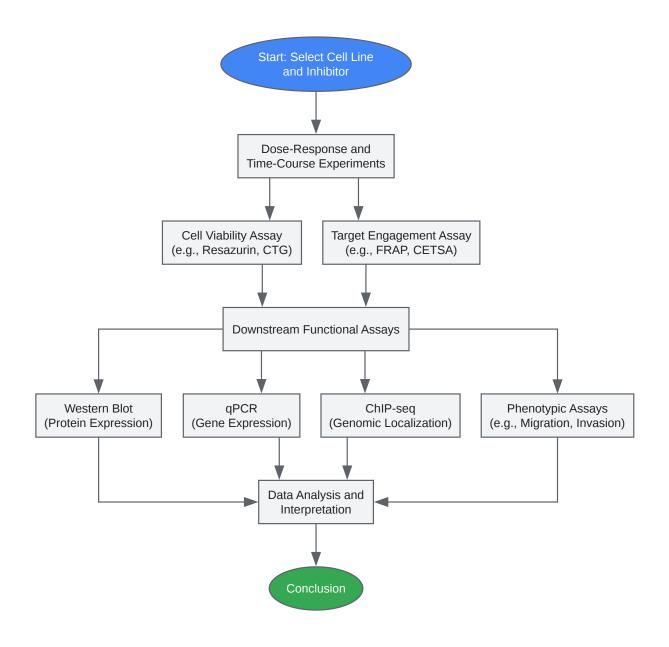
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Caption: (+)-JQ1 inhibits MYC transcription via BRD4 displacement.

General Experimental Workflow for Bromodomain Inhibitor Studies

The following diagram outlines a typical workflow for investigating the cellular effects of a bromodomain inhibitor.





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Caption: A typical workflow for studying bromodomain inhibitors.

This technical guide provides a foundational understanding of key SGC bromodomain inhibitors and their application in research. By utilizing the provided information on suppliers, quantitative data, experimental protocols, and signaling pathways, researchers can confidently incorporate these powerful chemical probes into their studies to further unravel the complex roles of bromodomains in health and disease.



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